3-(Azetidin-3-yloxy)-2-methylpyridine
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Overview
Description
3-(Azetidin-3-yloxy)-2-methylpyridine is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under certain conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenated derivatives and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives .
Scientific Research Applications
3-(Azetidin-3-yloxy)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)-2-methylpyridine involves its interaction with molecular targets through its azetidine and pyridine rings. These interactions can affect various biological pathways, depending on the specific application. For example, azetidine derivatives have been shown to interact with tubulin, affecting cell division processes .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-(Azetidin-3-yloxy)pyridine 2HCl: A similar compound with different substituents on the pyridine ring.
Uniqueness
3-(Azetidin-3-yloxy)-2-methylpyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-2-methylpyridine |
InChI |
InChI=1S/C9H12N2O/c1-7-9(3-2-4-11-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI Key |
JJZXYOJGUQXNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CNC2 |
Origin of Product |
United States |
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